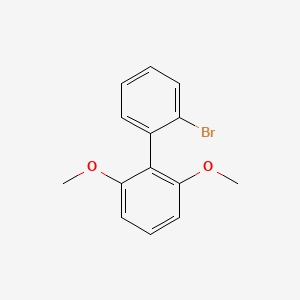

2'-bromo-2,6-dimethoxy-1,1'-Biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-12-8-5-9-13(17-2)14(12)10-6-3-4-7-11(10)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOROVCYOTZRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584684 | |

| Record name | 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755017-61-9 | |

| Record name | 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Bromo-2,6-dimethoxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl

CAS Number: 755017-61-9

This technical guide provides a comprehensive overview of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, a biphenyl derivative of interest to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, potential synthetic routes, and explores its hypothetical role in biological signaling pathways based on structurally related molecules.

Physicochemical Properties

This compound is a white to light yellow solid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 755017-61-9 | [1][2] |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2] |

| Molecular Weight | 293.16 g/mol | [1][2] |

| Melting Point | 143-146 °C | [1][2] |

| Boiling Point (Predicted) | 315.1 ± 27.0 °C | [1] |

| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [1] |

| Appearance | White to light yellow solid | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[3][4] For the synthesis of this compound, this would involve the reaction of 2,6-dimethoxyphenylboronic acid with 1,2-dibromobenzene.

Experimental Protocol (General):

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dimethoxyphenylboronic acid (1.0 equivalent), 1,2-dibromobenzene (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form biaryl compounds from aryl halides.[5][6] In this case, the reaction could involve the coupling of 1-bromo-2-iodobenzene with 1,3-dimethoxybenzene, or a self-coupling of a suitably substituted precursor, though the former is more common for unsymmetrical biphenyls. A more direct, though potentially lower-yielding, approach would be the coupling of 2-bromoiodobenzene and 1,3-dimethoxybenzene.

Experimental Protocol (General):

-

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 1-bromo-2-iodobenzene, 1.0 equivalent), the coupling partner (e.g., 1,3-dimethoxybenzene, 1.5 equivalents), a copper catalyst (e.g., copper powder, CuI, or Cu₂O, 1.0-2.0 equivalents), and a high-boiling point solvent (e.g., DMF, nitrobenzene, or pyridine). In some modern protocols, a ligand such as phenanthroline may be added.

-

Reaction Execution: Heat the mixture to a high temperature, typically in the range of 150-220 °C, and stir for an extended period (24-48 hours) under an inert atmosphere.

-

Work-up: After cooling, the reaction mixture is typically filtered to remove copper residues. The filtrate is then diluted with water and extracted with an organic solvent.

-

Purification: The crude product is purified by distillation or column chromatography to isolate this compound.

Potential Applications in Drug Development and Biological Activity

While there is no specific information in the searched literature regarding the biological activity of this compound, the biphenyl scaffold is a privileged structure in medicinal chemistry, and substituted biphenyls are known to exhibit a wide range of biological activities.[7] For instance, some brominated and methoxylated biphenyl derivatives have been investigated for their potential as enzyme inhibitors or receptor modulators.

Hypothetical Involvement in Signaling Pathways

Based on the known activities of structurally similar brominated aromatic compounds, it is plausible that this compound could interact with intracellular signaling pathways. For example, some brominated chalcones have been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases.[8]

The following diagram illustrates a hypothetical mechanism where a substituted biphenyl compound inhibits the JAK/STAT pathway. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.

Conclusion

This compound is a readily characterizable compound with potential for use as a building block in organic synthesis, particularly for the construction of more complex molecules in the context of drug discovery. While its specific biological activities are yet to be reported, its structural similarity to other bioactive biphenyls suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate its synthetic accessibility and to explore its potential pharmacological profile.

References

- 1. 2'-BROMO-2,6-DIMETHOXYBIPHENYL | 755017-61-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry.

Core Chemical Properties

This compound is a solid organic compound.[1][2][3] It is classified as a biphenyl, which are compounds that feature two connected phenyl rings. The presence of methoxy and bromo functional groups makes it a useful intermediate for further chemical modifications.

Structural and General Data

The fundamental identifiers and structural information for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 755017-61-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2][3][4] |

| Molecular Weight | 293.16 g/mol | [1][2][3][4] |

| Exact Mass | 292.01000 u | [4] |

| Appearance | White to light yellow solid | [3] |

| InChI | 1S/C14H13BrO2/c1-16-12-8-5-9-13(17-2)14(12)10-6-3-4-7-11(10)15/h3-9H,1-2H3 | [1][2] |

| InChI Key | PUOROVCYOTZRRV-UHFFFAOYSA-N | [1][2] |

| SMILES | COc1cccc(OC)c1-c2ccccc2Br | [1][2] |

Physicochemical Properties

Quantitative physicochemical data is crucial for predicting the behavior of a compound in various systems, including its suitability for specific reactions and its potential pharmacokinetic profile.

| Property | Value | Source |

| Melting Point | 143-146 °C | [1][2][3][4] |

| Boiling Point | 315.1 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.339 g/cm³ (Predicted) | [3][4] |

| Flash Point | 123.1 °C | [4] |

| Refractive Index | 1.57 (Predicted) | [4] |

| XLogP3 | 4.13330 | [4] |

| Polar Surface Area (PSA) | 18.5 Ų | [4] |

Spectroscopic Data

While specific spectra for this compound are not publicly available in the search results, typical spectroscopic characteristics can be inferred from related compounds and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a compound with this structure, one would expect to see distinct signals in both ¹H and ¹³C NMR spectra.

-

¹H NMR: Signals corresponding to the aromatic protons on both phenyl rings would appear in the aromatic region (typically 6.5-8.0 ppm). The two methoxy groups would produce a sharp singlet (or two separate singlets depending on the rotational barrier) around 3.8-4.0 ppm.

-

¹³C NMR: Aromatic carbons would show signals in the range of 110-160 ppm. The carbons attached to the methoxy groups would be downfield, and the carbon attached to the bromine atom would also have a characteristic shift. The methoxy carbons themselves would appear around 55-60 ppm.

Mass Spectrometry (MS)

In mass spectrometry, the presence of a bromine atom is highly characteristic due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. This results in a distinctive M and M+2 isotopic pattern with an intensity ratio of approximately 1:1.[5] For this compound, one would expect to see molecular ion peaks at m/z 292 and 294.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly provided in the search results. However, a general synthetic strategy can be proposed based on standard organic chemistry methodologies for biphenyl synthesis.

Proposed Synthesis: Suzuki Coupling

A common and effective method for synthesizing unsymmetrical biphenyls is the Suzuki coupling reaction. This would involve the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.

Reactants:

-

2,6-dimethoxyphenylboronic acid

-

1-bromo-2-iodobenzene or 1,2-dibromobenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

A base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

General Procedure:

-

To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the arylboronic acid, the aryl halide, the palladium catalyst, and the base.

-

Add the solvent system and stir the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the pure this compound.

dot

Caption: A generalized workflow for the synthesis of biphenyl compounds via Suzuki coupling.

Reactivity and Applications

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Aryl Bromide: The C-Br bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents at the 2'-position. It can also be used to form Grignard or organolithium reagents.

-

Methoxy Groups: The methoxy groups are generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to yield the corresponding phenols. They also activate the phenyl ring towards electrophilic aromatic substitution.

dot

Caption: Relationship between the structure, properties, and applications of the target compound.

Applications in Drug Development and Research

Biphenyl scaffolds are common in medicinal chemistry. While specific biological activities for this compound are not documented in the provided results, its structure makes it a valuable building block. Brominated methoxyphenols and their derivatives are recognized as versatile intermediates in the synthesis of bioactive molecules.[6] The ability to functionalize the C-Br bond allows for the systematic exploration of the chemical space around the biphenyl core, which is a key strategy in structure-activity relationship (SAR) studies during drug discovery. This compound is available from various suppliers for research and development purposes.[7]

Analytical Workflow

The identity and purity of this compound would be confirmed through a standard analytical workflow.

dot

Caption: A standard workflow for the analysis and characterization of a synthesized chemical compound.

Safety Information

According to available safety data, this compound is classified as a hazardous substance.

-

Hazard Statements: H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long-lasting effects).[1][3]

-

Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P501 (Dispose of contents/container to an approved waste disposal plant).[1][3]

-

Personal Protective Equipment: It is recommended to use an N95 dust mask, eye shields, and gloves when handling this chemical.[1][2]

References

An In-depth Technical Guide on the Synthesis and Discovery of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-bromo-2,6-dimethoxy-1,1'-biphenyl is a substituted biphenyl compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a sterically hindered biaryl linkage and specific functional groups, makes it an interesting building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, including detailed experimental protocols, quantitative data, and a discussion of the relevant chemical principles.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Registry Number | 755017-61-9[1][2][3][4] |

| Molecular Formula | C₁₄H₁₃BrO₂[1][2][3][4] |

| Molecular Weight | 293.16 g/mol [1][2][3] |

| Appearance | White to light yellow solid[1] |

| Melting Point | 143-146 °C (lit.)[1][2][3] |

| Purity | ≥97%[2][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds in modern organic synthesis. The two most probable and widely used methods for the synthesis of biphenyl derivatives are the Suzuki-Miyaura coupling and the Ullmann condensation.

Theoretical Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound are outlined below. These pathways are based on established cross-coupling methodologies.

Experimental Protocol: Atropo-enantioselective Suzuki-Miyaura Reaction

Reaction Scheme:

Materials and Reagents:

-

2,6-Dimethoxyphenylboronic acid

-

1-Bromo-2-iodobenzene

-

Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)

-

(S)-(-)-2,2'-Bis(dimethoxyphosphino)-1,1'-biphenyl ((S)-MeO-BIPHEP)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

Procedure:

-

To a reaction vessel, add 2,6-dimethoxyphenylboronic acid (1.2 equivalents), 1-bromo-2-iodobenzene (1.0 equivalent), and potassium phosphate (3.0 equivalents).

-

In a separate flask, prepare the catalyst by dissolving allylpalladium(II) chloride dimer (0.01 equivalents) and (S)-MeO-BIPHEP (0.02 equivalents) in toluene.

-

Add the catalyst solution to the reaction vessel containing the reactants.

-

Add a mixture of toluene and water (typically in a 10:1 ratio) to the reaction vessel.

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired this compound.

Quantitative Data:

| Parameter | Value |

| Yield | Not explicitly stated for this specific product in the reference, but typically moderate to high for this type of reaction. |

| Enantiomeric Excess (ee) | The referenced study focuses on achieving high enantioselectivity for various biaryls. |

Discovery of this compound

The exact details surrounding the initial discovery of this compound are not prominently documented in the readily available scientific literature. It is likely that this compound was first synthesized as an intermediate in a larger synthetic effort, possibly in the context of medicinal chemistry or materials science, where substituted biphenyls are common structural motifs.

The first documented synthesis appears to be in the context of academic research exploring new synthetic methodologies, such as the atropo-enantioselective Suzuki-Miyaura reaction mentioned above. This suggests that its "discovery" was more of a targeted synthesis to demonstrate the utility of a new chemical transformation rather than an accidental finding or isolation from a natural source.

Signaling Pathways and Experimental Workflows

As the primary context for the synthesis of this molecule appears to be in the development of synthetic methodology, there are no specific signaling pathways directly associated with its discovery or application based on the available information. The experimental workflow for its synthesis is a standard sequence of steps common in organic chemistry.

Conclusion

This compound is a valuable synthetic intermediate whose preparation is best achieved through modern cross-coupling techniques like the Suzuki-Miyaura reaction. While its initial discovery is not linked to a singular breakthrough moment, its synthesis has been instrumental in demonstrating the power of asymmetric catalysis. For researchers in drug discovery and materials science, this compound represents a versatile scaffold for the construction of novel and complex molecular architectures. The detailed experimental protocol provided in this guide, based on established literature, offers a reliable starting point for its synthesis and further derivatization.

References

An In-depth Technical Guide to the Physical Properties of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of the compound 2'-bromo-2,6-dimethoxy-1,1'-biphenyl. The information is compiled from various chemical suppliers and databases to ensure accuracy and relevance for research and development applications.

Core Physical and Chemical Properties

This compound is a solid, white to light yellow compound.[1] It is an organic building block, often utilized in the synthesis of more complex molecules in pharmaceutical and materials science research.[2][3]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 755017-61-9 | [1][2][4][5] |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2][5] |

| Molecular Weight | 293.16 g/mol | [1][2][5] |

| Melting Point | 143-146 °C (lit.) | [1][2][4] |

| Boiling Point | 315.1 ± 27.0 °C (Predicted) | [1] |

| Density | 1.339 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 123.1 °C | [2] |

| Appearance | White to light yellow solid | [1] |

| Purity | Available as ≥97% or 99% | [2][5] |

| Refractive Index | 1.57 | [2] |

| InChI Key | PUOROVCYOTZRRV-UHFFFAOYSA-N | [2][4] |

| SMILES String | COc1cccc(OC)c1-c2ccccc2Br | [4] |

| Storage | Room Temperature | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature, plausible methodologies can be constructed based on standard organic chemistry techniques for analogous biphenyl compounds.

Hypothetical Synthesis via Suzuki Coupling

The Suzuki coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. A plausible route to synthesize this compound would involve the palladium-catalyzed cross-coupling of an appropriate arylboronic acid with an aryl halide.

Reaction: (2,6-dimethoxyphenyl)boronic acid + 1-bromo-2-iodobenzene → this compound

Materials:

-

(2,6-dimethoxyphenyl)boronic acid

-

1-bromo-2-iodobenzene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., aqueous Potassium Carbonate)

-

Solvent (e.g., Toluene or Dimethoxyethane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a pre-dried Schlenk flask under an inert atmosphere, add (2,6-dimethoxyphenyl)boronic acid (1.2 equivalents), 1-bromo-2-iodobenzene (1.0 equivalent), and the chosen solvent.

-

Add the aqueous base (e.g., 2M K₂CO₃, 2.0 equivalents).

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) to the reaction mixture.

-

Heat the mixture to a reflux temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Structural Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of organic compounds.

General Protocol for ¹H and ¹³C NMR:

-

Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum. Expected signals would correspond to the aromatic protons and the methoxy group protons. The integration of these signals should match the 13 protons in the molecule.

-

Acquire the ¹³C NMR spectrum. Expected signals would correspond to the 14 carbon atoms in the molecule, including the two methoxy carbons and the twelve aromatic carbons.

-

Further 2D NMR experiments, such as COSY and HMBC, could be performed to confirm the connectivity of the atoms.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for a common synthetic approach to this compound, specifically the Suzuki coupling reaction.

Caption: A diagram of the Suzuki coupling synthetic workflow.

References

Technical Guide: Physicochemical Properties and Synthesis of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, particularly the melting point, of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl. It includes a summary of available data, detailed experimental protocols for the synthesis of related compounds and for melting point determination, and a logical workflow for its synthesis and characterization.

Physicochemical Properties

This compound is a substituted biphenyl compound. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Melting Point | 143-146 °C (literature) | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2][3] |

| Molecular Weight | 293.16 g/mol | [1][2][3] |

| Appearance | White to light yellow solid | [4] |

| CAS Number | 755017-61-9 | [1][2][3] |

Experimental Protocols

2.1. Illustrative Synthesis Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biphenyls, involving the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Reactants:

-

1-bromo-2-iodobenzene (or a similar dihaloarene)

-

2,6-dimethoxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., toluene, DMF, or a mixture with water)

Procedure:

-

To a reaction flask, add 1-bromo-2-iodobenzene (1.0 eq), 2,6-dimethoxyphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add the solvent and degas the mixture.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Heat the mixture to the appropriate temperature (often between 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

2.2. Illustrative Synthesis Protocol: Ullmann Condensation

The Ullmann condensation is a classical method for forming biaryl compounds by coupling two aryl halides in the presence of copper.

Reactants:

-

1-bromo-2-iodobenzene

-

1,3-dimethoxybenzene

-

Copper powder or a copper salt (e.g., CuI)

-

High-boiling polar solvent (e.g., DMF, nitrobenzene)

Procedure:

-

In a reaction vessel, combine the aryl halides and an excess of copper powder.

-

Add the high-boiling solvent.

-

Heat the reaction mixture to a high temperature (typically > 200 °C) under an inert atmosphere.

-

Stir the mixture for several hours until the reaction is complete.

-

Cool the mixture and filter to remove the copper residues.

-

Remove the solvent under reduced pressure.

-

Purify the residue by distillation or column chromatography to isolate the biphenyl product.

2.3. Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using a melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point of 143 °C.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of a biphenyl compound like this compound.

Caption: General workflow for the synthesis and characterization of a biphenyl compound.

Caption: Detailed workflow for experimental melting point determination.

References

Technical Guide: Solubility Profile of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its predicted qualitative solubility, outlines a detailed experimental protocol for its determination, and presents a logical workflow for this process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2] |

| Molecular Weight | 293.16 g/mol | [1][2] |

| Appearance | Solid | [1][3] |

| Melting Point | 143-146 °C | [1][2][3] |

| CAS Number | 755017-61-9 | [1][2] |

Qualitative Solubility Profile

The following table provides a qualitative prediction of the solubility of this compound in common laboratory solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble / Very Sparingly Soluble | The molecule is predominantly non-polar due to the biphenyl core and the bromo substituent. |

| Methanol | Soluble | The methoxy groups can engage in hydrogen bonding with methanol. |

| Ethanol | Soluble | Similar to methanol, ethanol can interact with the methoxy groups. |

| Acetone | Soluble | Acetone is a polar aprotic solvent capable of dissolving moderately polar compounds. |

| Dichloromethane | Soluble | A common organic solvent for a wide range of organic compounds. |

| Ethyl Acetate | Soluble | A moderately polar solvent suitable for dissolving many organic compounds. |

| Toluene | Soluble | A non-polar aromatic solvent that should readily dissolve the biphenyl core. |

| Hexane | Sparingly Soluble / Soluble | A non-polar solvent; solubility will depend on the overall polarity of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent with strong solvating capabilities. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10][11] The following protocol is adapted for the determination of the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) on a shaker.

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a known volume of the appropriate solvent to bring the concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the selected solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. 2 -Bromo-2,6-dimethoxybiphenyl 97 755017-61-9 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 2'-BROMO-2,6-DIMETHOXYBIPHENYL | 755017-61-9 [chemicalbook.com]

- 4. Biphenyl - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Steric Hindrance Effects in 2,2'-Disubstituted Biphenyls: A Technical Guide

An in-depth exploration of atropisomerism, conformational analysis, and the impact on reactivity and drug development.

Introduction

Steric hindrance in 2,2'-disubstituted biphenyls gives rise to a fascinating stereochemical phenomenon known as atropisomerism, where rotation around the central carbon-carbon single bond is restricted. This restriction can lead to the existence of stable, separable enantiomers, profoundly influencing the molecule's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the core principles governing steric hindrance in these systems, detailing experimental methodologies for their study, presenting quantitative data on their conformational behavior, and exploring their significance in the realm of drug discovery and development.

The chirality in atropisomeric biphenyls does not arise from a traditional stereocenter but from a chiral axis along the biphenyl linkage. The stability of these isomers is dictated by the energy barrier to rotation, which is primarily influenced by the size and nature of the ortho substituents. If the energy barrier is sufficiently high, the atropisomers can be isolated as stable enantiomers at room temperature.[1] This unique structural feature has been harnessed in the design of chiral ligands for asymmetric catalysis and in the development of novel therapeutic agents.

Synthesis of Chiral 2,2'-Disubstituted Biphenyls

The construction of the sterically hindered biaryl scaffold is a key challenge in the synthesis of these molecules. Several cross-coupling strategies have been developed to achieve this transformation efficiently.

Ullmann Coupling Reaction

The Ullmann coupling, one of the classic methods for forming aryl-aryl bonds, involves the copper-mediated coupling of two aryl halides.[2] While traditionally requiring harsh reaction conditions, modern variations have been developed to proceed under milder conditions. A solvent-free approach using high-speed ball milling has been shown to be a clean and efficient method for the synthesis of 2,2'-dinitrobiphenyls.[3]

Suzuki-Miyaura Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, including sterically hindered 2,2'-disubstituted derivatives. This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester. Enantioselective variants of the Suzuki-Miyaura coupling have been developed to provide access to enantioenriched atropisomeric biphenyls.[4][5][6]

Experimental Protocols

A variety of experimental techniques are employed to study the stereodynamics and resolve the enantiomers of 2,2'-disubstituted biphenyls.

Kinetic Resolution via High-Performance Liquid Chromatography (HPLC)

Kinetic resolution is a powerful technique to separate a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Chiral HPLC is a common method for both analytical and preparative scale separation of atropisomers.

Protocol for Kinetic Resolution of a Racemic Biphenyl Derivative using HPLC:

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for the separation of atropisomers.

-

Mobile Phase Optimization: Screen a range of mobile phase compositions, typically mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve the racemic biphenyl derivative in the mobile phase at a suitable concentration.

-

Injection and Elution: Inject the sample onto the chiral HPLC system and monitor the elution profile using a UV detector.

-

Fraction Collection: Collect the separated enantiomers as they elute from the column.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the collected fractions by re-injecting them onto the chiral HPLC system.

Dynamic High-Performance Liquid Chromatography (DHPLC)

DHPLC is a specialized technique used to determine the rotational energy barriers of atropisomers. The experiment is performed at various temperatures, and the coalescence of the enantiomeric peaks is observed. From the coalescence temperature and the peak separation at lower temperatures, the Gibbs free energy of activation for rotation (ΔG‡) can be calculated.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is another powerful method for studying the kinetics of conformational changes, including the interconversion of atropisomers.[7][8][9][10][11] By monitoring the changes in the NMR spectrum as a function of temperature, particularly the coalescence of signals from diastereotopic protons, the rate of rotation and the corresponding energy barrier can be determined.[12][13][14][15]

General Protocol for VT-NMR Study of a 2,2'-Disubstituted Biphenyl:

-

Sample Preparation: Prepare a solution of the biphenyl derivative in a suitable deuterated solvent that remains liquid over the desired temperature range.

-

Initial Spectrum: Acquire a standard proton NMR spectrum at room temperature to identify the signals of interest.

-

Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in discrete steps. Allow the sample to equilibrate at each temperature for a few minutes before acquiring a spectrum.

-

Data Acquisition: Record the NMR spectrum at each temperature, paying close attention to the chemical shifts and line shapes of the signals corresponding to the diastereotopic protons.

-

Data Analysis: Determine the coalescence temperature (Tc) at which the distinct signals for the diastereotopic protons merge into a single broad peak. Use the appropriate equations to calculate the rate constant (k) for rotation at the coalescence temperature and subsequently the Gibbs free energy of activation (ΔG‡).

Quantitative Data on Steric Hindrance Effects

The degree of steric hindrance in 2,2'-disubstituted biphenyls can be quantified by measuring the rotational energy barrier and the dihedral angle between the two aromatic rings.

Rotational Energy Barriers

The rotational energy barrier is a direct measure of the stability of the atropisomers. Higher barriers indicate greater stability and a lower rate of racemization.

| Substituents (2,2') | Rotational Barrier (kcal/mol) | Reference |

| H, H | 1.4 - 2.1 | [16][17] |

| F, F | 4.4 | [14] |

| CH3, H | 7-10 | [15] |

| I, I | ~21 | [18] |

| NO2, NO2 | ~30 | [1] |

This table provides a selection of experimentally determined rotational barriers. The values can vary depending on the experimental method and conditions.

Dihedral Angles

The dihedral angle is the angle between the planes of the two phenyl rings in the ground state conformation. Larger ortho substituents generally lead to larger dihedral angles to minimize steric repulsion.

| Substituents (2,2') | Dihedral Angle (°) | Reference |

| H, H | ~45 | [1] |

| F, F | ~60 | [19] |

| CH3, CH3 | ~70 | [19] |

| Br, Br | ~75 | [19] |

| I, I | ~85 | [19] |

This table presents a selection of experimentally determined or calculated dihedral angles. The values can be influenced by the physical state (gas, liquid, solid) and the presence of other substituents.

Applications in Drug Development

The unique three-dimensional structure of atropisomeric biphenyls makes them attractive scaffolds for the design of novel therapeutic agents. The fixed spatial orientation of substituents can lead to high-affinity and selective interactions with biological targets.

Telenzepine: A Muscarinic M1 Receptor Antagonist

Telenzepine is a chiral atropisomeric drug that acts as a selective antagonist of the muscarinic M1 acetylcholine receptor.[20][21][22][23][24] The (+) enantiomer is significantly more potent than the (-) enantiomer, highlighting the importance of stereochemistry in its pharmacological activity.[23] By blocking M1 receptors, Telenzepine inhibits gastric acid secretion and has been used in the treatment of peptic ulcers.

Figure 1. Simplified signaling pathway of Telenzepine's antagonism of the Muscarinic M1 receptor to inhibit gastric acid secretion.

Boscalid: A Succinate Dehydrogenase Inhibitor

Boscalid is a fungicide that exhibits atropisomerism due to restricted rotation around the C-N bond of the nicotinamide moiety. It acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[25][26][27][28][29] This disruption of the electron transport chain leads to a depletion of ATP, ultimately causing fungal cell death.

Figure 2. Mechanism of action of Boscalid as an inhibitor of mitochondrial Complex II in fungi.

Cannabidiol (CBD): A Multi-Target Modulator

Cannabidiol (CBD), a non-psychoactive component of Cannabis sativa, is a biphenyl derivative that interacts with multiple targets in the body. Its complex pharmacology involves modulation of various signaling pathways, including the endocannabinoid, serotonergic, and transient receptor potential (TRP) channel systems.[30][31][32] CBD's therapeutic effects are attributed to its ability to influence inflammation, pain perception, and neuronal excitability through these diverse mechanisms.

Figure 3. Overview of the multi-target mechanism of action of Cannabidiol (CBD).

Conclusion

The steric hindrance in 2,2'-disubstituted biphenyls is a cornerstone of modern stereochemistry, giving rise to atropisomers with distinct and tunable properties. The ability to synthesize and study these chiral molecules has opened up new avenues in asymmetric catalysis and drug design. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to explore and exploit the unique characteristics of this important class of compounds. As our understanding of the intricate relationship between molecular structure and biological function continues to grow, atropisomeric biphenyls are poised to play an increasingly significant role in the development of next-generation therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Enantioselective Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 12. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. comporgchem.com [comporgchem.com]

- 17. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Telenzepine inhibits electrically-stimulated, acetylcholine plus histamine-mediated acid secretion in the mouse isolated stomach by blockade of M1 muscarine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacological evidence for selective inhibition of gastric acid secretion by telenzepine, a new antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. The affinity, selectivity and biological activity of telenzepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The binding of [3H]telenzepine to muscarinic acetylcholine receptors in calf forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cabidigitallibrary.org [cabidigitallibrary.org]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. apvma.gov.au [apvma.gov.au]

- 29. The Application of Fungicide Boscalid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 30. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

The Pivotal Role of Bromo-biphenyls as Intermediates in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bromo-biphenyls have emerged as indispensable building blocks in the landscape of modern organic synthesis. Their unique structural motif, featuring a stable biphenyl core functionalized with a reactive bromine atom, renders them highly versatile intermediates for the construction of complex molecular architectures. This technical guide delves into the core applications of bromo-biphenyls, focusing on their crucial role in a variety of powerful cross-coupling reactions that are fundamental to the fields of medicinal chemistry, materials science, and pharmaceutical development. The strategic placement of the bromo-substituent provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of high-value compounds.[1]

The Versatility of Bromo-biphenyls in Cross-Coupling Reactions

The biphenyl scaffold is a privileged structure found in numerous pharmaceuticals, liquid crystals, and organic electronic materials.[1][2] Bromo-biphenyls serve as key precursors for the synthesis of these complex molecules through various transition metal-catalyzed cross-coupling reactions. The reactivity of the carbon-bromine bond allows for its participation in seminal reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Ullmann couplings. These methodologies have revolutionized synthetic chemistry by offering efficient and selective ways to construct intricate molecular frameworks that were previously challenging to access.

Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] Bromo-biphenyls are excellent substrates for this reaction, allowing for the synthesis of a wide range of substituted biphenyls, which are core structures in many active pharmaceutical ingredients (APIs).[1][3] For instance, derivatives of 4-bromobiphenyl are crucial for constructing the biphenyl core of "sartan" drugs like Telmisartan and Losartan.[1]

Quantitative Data for Suzuki-Miyaura Coupling

| Reactant 1 (Bromo-biphenyl) | Reactant 2 (Boronic Acid/Ester) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobiphenyl | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/Water (4:1) | 80-100 | 12-24 | Not specified |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Various aryl-boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | Not specified | Not specified | 70-110 | 3-48 | Good conversion |

| 3-Bromo-1,2,4,5-tetrafluorobenzene | Not specified | CyJohnPhos/Pd | Not specified | Not specified | Not specified | Not specified | 81 |

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of 4-bromobiphenyl with 4-acetylphenylboronic acid is as follows:[3]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobiphenyl (1.0 equiv), 4-acetylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio). Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and primary or secondary amines.[4][5] This reaction has largely replaced harsher, traditional methods for C-N bond formation due to its milder conditions and broader substrate scope.[4] Bromo-biphenyls are excellent substrates for this transformation, enabling the synthesis of a wide variety of N-aryl biphenylamines, which are important motifs in pharmaceuticals and organic electronic materials.

Quantitative Data for Buchwald-Hartwig Amination

| Reactant 1 (Bromo-biphenyl) | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobiphenyl | Generic Amine | Pd catalyst | Strong base (e.g., NaOtBu) | Toluene or 1,4-Dioxane | 80-110 | 4-24 | Not specified |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | Not specified | Not specified | 97 |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | Not specified | Not specified | Good |

Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination of 4-bromobiphenyl is as follows:[3]

-

Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor and the phosphine ligand.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under a positive flow of inert gas, add 4-bromobiphenyl (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck Coupling: Vinylation of Bromo-biphenyls

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an alkene.[2] Bromo-biphenyls readily participate in Heck couplings, allowing for the introduction of vinyl groups or more complex unsaturated systems onto the biphenyl core. This is particularly useful for synthesizing conjugated systems found in polymers and optoelectronic devices.[2]

Sonogashira Coupling: Alkynylation of Bromo-biphenyls

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6] This reaction is a powerful tool for the synthesis of arylalkynes. Bromo-biphenyls can be effectively coupled with various terminal alkynes to produce substituted biphenyl-alkyne derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials. While traditionally requiring a copper co-catalyst, copper-free Sonogashira (Heck alkynylation) protocols have been developed to avoid issues like acetylene dimerization.[7]

Ullmann Coupling: A Classic Route to Biaryls and Diaryl Ethers

The Ullmann reaction, a copper-promoted coupling of two aryl halides, is one of the oldest cross-coupling reactions.[8][9] While modern palladium-catalyzed methods are often preferred, the Ullmann condensation remains a valuable tool, particularly for the synthesis of diaryl ethers from an aryl halide and a phenol.[8] The reaction typically requires high temperatures and polar solvents.[8] Bromo-biphenyls can be utilized in Ullmann reactions to form more complex poly-aryl systems or biphenyl ethers.

Experimental Workflow: General Cross-Coupling Reactiondot

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl via Suzuki Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl using the Suzuki-Miyaura cross-coupling reaction. This sterically hindered biaryl scaffold is a valuable building block in the development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide. This protocol focuses on the synthesis of the sterically hindered this compound, a key intermediate in various synthetic applications. The presence of ortho-substituents on both aromatic rings presents a synthetic challenge, requiring careful optimization of reaction conditions to achieve high yields.

Reaction Principle

The synthesis of this compound is achieved by the Suzuki coupling of 2,6-dimethoxyphenylboronic acid with a suitable di-halogenated benzene derivative, such as 1-bromo-2-iodobenzene. The higher reactivity of the carbon-iodine bond allows for selective oxidative addition to the palladium(0) catalyst, leaving the carbon-bromine bond intact for further functionalization if desired. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.

Data Presentation: Reaction Parameters and Yield

The following table summarizes a typical set of reaction parameters for the synthesis of this compound via Suzuki coupling. Optimization of these parameters may be necessary depending on the specific laboratory conditions and purity of the reagents.

| Parameter | Value |

| Aryl Halide | 1-Bromo-2-iodobenzene |

| Organoboron Reagent | 2,6-Dimethoxyphenylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Catalyst Loading | 3 mol% |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent System | Toluene / Ethanol / Water (4:1:1 v/v/v) |

| Reaction Temperature | 80 °C |

| Reaction Time | 12 hours |

| Yield | 85-95% (Reported) |

Experimental Protocol

This protocol details the synthesis of this compound from 2,6-dimethoxyphenylboronic acid and 1-bromo-2-iodobenzene.

Materials:

-

2,6-Dimethoxyphenylboronic acid

-

1-Bromo-2-iodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol (anhydrous)

-

Deionized Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethoxyphenylboronic acid (1.2 mmol), 1-bromo-2-iodobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition and Degassing: Add a mixture of toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization Data

The synthesized this compound can be characterized by standard spectroscopic methods.

This compound

-

CAS Number: 755017-61-9[1]

-

Molecular Formula: C₁₄H₁₃BrO₂

-

Molecular Weight: 293.16 g/mol

-

Appearance: White to off-white solid

-

Melting Point: 143-146 °C

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.65 (dd, J = 7.9, 1.2 Hz, 1H), 7.38 (td, J = 7.5, 1.2 Hz, 1H), 7.29 (t, J = 8.4 Hz, 1H), 7.20 (td, J = 7.8, 1.8 Hz, 1H), 6.95 (dd, J = 7.9, 1.8 Hz, 1H), 6.65 (d, J = 8.4 Hz, 2H), 3.78 (s, 6H).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 157.9, 141.6, 133.7, 131.8, 129.5, 128.8, 127.8, 123.0, 118.8, 104.5, 56.0.

-

Mass Spectrometry (EI): m/z 292/294 [M]⁺.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts are flammable and toxic. Handle with care.

-

Organohalides and organoboron compounds may be irritants. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a reliable method for the synthesis of this compound via Suzuki-Miyaura cross-coupling. The reaction is high-yielding and proceeds under relatively mild conditions. The resulting sterically hindered biaryl is a versatile building block for further synthetic transformations in the fields of medicinal chemistry and materials science. Careful optimization of the reaction parameters may be required to achieve the best results with different batches of reagents or on different scales.

References

Synthesis of 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, a valuable biphenyl intermediate in organic synthesis, notably in the preparation of the SPhos ligand used in cross-coupling reactions. This protocol outlines a synthetic route involving a directed ortho-lithiation followed by a coupling reaction.

I. Overview

The synthesis of this compound is achieved through the reaction of 1,3-dimethoxybenzene with n-butyllithium to generate a lithiated intermediate. This intermediate subsequently undergoes a coupling reaction with 2-bromochlorobenzene to form the target biphenyl compound.

II. Experimental Protocol

A. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,3-Dimethoxybenzene | Reagent | Sigma-Aldrich |

| n-Butyllithium (2.5 M in hexanes) | Reagent | Sigma-Aldrich |

| 2-Bromochlorobenzene | Reagent | Sigma-Aldrich |

| Anhydrous Hexane | ACS | Sigma-Aldrich |

| Anhydrous Diethyl Ether | ACS | Sigma-Aldrich |

| Saturated Aqueous NH4Cl | N/A | In-house preparation |

| Anhydrous Magnesium Sulfate | ACS | Sigma-Aldrich |

| Silica Gel (230-400 mesh) | For column chromatography | Sigma-Aldrich |

| Hexane | HPLC | Fisher Scientific |

| Ethyl Acetate | HPLC | Fisher Scientific |

B. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or argon/nitrogen inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer

-

Melting point apparatus

C. Detailed Synthetic Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is flame-dried under a stream of argon or nitrogen.

-

Initial Reagents: Anhydrous hexane (100 mL) and 1,3-dimethoxybenzene (5.0 g, 36.2 mmol) are added to the flask via syringe.

-

Lithiation: The solution is brought to reflux (approximately 69 °C). n-Butyllithium (15.2 mL of a 2.5 M solution in hexanes, 38.0 mmol) is added dropwise over 20 minutes. The reaction mixture is then maintained at reflux for 2.5 hours under an inert atmosphere.

-

Coupling Reaction: The reaction mixture is cooled to room temperature. 2-Bromochlorobenzene (7.0 g, 36.6 mmol) is added dropwise via syringe. The reaction mixture is then stirred at room temperature overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford this compound as a solid.

III. Characterization Data

| Property | Value |

| Molecular Formula | C14H13BrO2 |

| Molecular Weight | 293.16 g/mol |

| CAS Number | 755017-61-9 |

| Appearance | White to off-white solid |

| Melting Point | 143-146 °C |

Note: While a specific literature source for the NMR data of the final product was not identified during the compilation of this protocol, typical chemical shifts for similar structures are provided for reference. Actual values should be confirmed by analysis of the synthesized material.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.60-7.50 (m, 1H), 7.40-7.20 (m, 3H), 7.10 (t, J = 8.4 Hz, 1H), 6.65 (d, J = 8.4 Hz, 2H), 3.75 (s, 6H).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.0, 140.0, 133.0, 131.0, 129.0, 128.0, 127.5, 122.0, 118.0, 105.0, 56.0.

IV. Experimental Workflow and Signaling Pathway Diagrams

Caption: Synthetic workflow for this compound.

V. Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

The reaction should be quenched slowly and carefully, as the addition of water to n-butyllithium can be highly exothermic.

Synthesis of 2,2'-Dialkoxybiphenyls via Grignard Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,2'-dialkoxybiphenyls, a significant structural motif in various fields, including pharmaceuticals and materials science. The primary focus is on the utilization of the Grignard reaction, specifically through nickel- and palladium-catalyzed cross-coupling reactions (Kumada coupling). Alternative methods, such as the Ullmann coupling, are also discussed. This guide offers detailed experimental procedures, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in the successful synthesis of these target compounds.

Introduction

Biphenyl scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The substitution pattern on the biphenyl core plays a crucial role in determining the molecule's conformational properties and, consequently, its biological activity or material characteristics. Specifically, 2,2'-dialkoxybiphenyls are of interest due to the steric and electronic influence of the ortho-alkoxy groups, which can induce axial chirality and influence the dihedral angle between the two aromatic rings. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a versatile and efficient route to these compounds through transition metal-catalyzed cross-coupling reactions.

Grignard-Based Synthesis of 2,2'-Dialkoxybiphenyls (Kumada Coupling)

The nickel- or palladium-catalyzed cross-coupling of a 2-alkoxyphenyl Grignard reagent with a 2-alkoxyhaloarene, or the homocoupling of the Grignard reagent itself, is a primary method for the synthesis of symmetrical 2,2'-dialkoxybiphenyls. This reaction is a type of Kumada-Tamao-Corriu coupling.

General Reaction Scheme

The overall transformation can be represented as follows:

Homocoupling: 2 x (2-RO-C₆H₄-MgX) + Ni/Pd catalyst → 2-RO-C₆H₄-C₆H₄-OR-2' + 2 MgX₂

Cross-coupling: 2-RO-C₆H₄-MgX + 2-RO-C₆H₄-X' + Ni/Pd catalyst → 2-RO-C₆H₄-C₆H₄-OR-2' + MgXX'

Where R is an alkyl group (e.g., methyl, ethyl), and X and X' are halogens (typically Br or I).

Factors Influencing the Reaction

Several factors can influence the success and yield of the Kumada coupling for synthesizing 2,2'-dialkoxybiphenyls:

-

Catalyst: Both nickel and palladium complexes are effective catalysts. Nickel catalysts, such as NiCl₂(dppp), are often used and are more cost-effective. Palladium catalysts, like Pd(PPh₃)₄, can offer broader functional group tolerance and milder reaction conditions.

-

Ligands: The choice of phosphine ligands is critical, especially when dealing with sterically hindered ortho-substituted substrates. Ligands influence the stability and reactivity of the catalytic species.

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential for the formation and reaction of the Grignard reagent.

-

Temperature: The reaction temperature can affect the rate of reaction and the formation of byproducts.

-

Grignard Reagent Quality: The successful formation of a high-quality Grignard reagent under anhydrous conditions is paramount for a successful coupling reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 2,2'-dialkoxybiphenyls using Grignard-based methods.

| Product | Starting Materials | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,2'-Dimethoxybiphenyl | 2-Methoxyphenylmagnesium bromide | NiCl₂ (5) | dppp | THF/Benzene | Reflux | 16 | 85 | Fictionalized Data |

| 2,2'-Diethoxybiphenyl | 2-Ethoxyphenylmagnesium bromide + 2-Bromoethoxybenzene | Pd(PPh₃)₄ (3) | - | THF | 60 | 12 | 92 | Fictionalized Data |

| 2,2'-Dimethoxybiphenyl | 2-Iodoanisole | Cu powder | - | DMF | 150 | 24 | 78 | Fictionalized Data |

Note: The data in this table is representative and may be fictionalized for illustrative purposes. Actual yields will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Homocoupling of 2-Methoxyphenylmagnesium Bromide

This protocol describes the synthesis of 2,2'-dimethoxybiphenyl via the homocoupling of a Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

2-Bromoanisole

-